molecular formula C6H2F3I2N B14853351 3,5-Diiodo-2-(trifluoromethyl)pyridine

3,5-Diiodo-2-(trifluoromethyl)pyridine

Cat. No.: B14853351
M. Wt: 398.89 g/mol
InChI Key: WECWOQXBEQEZNR-UHFFFAOYSA-N
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Description

3,5-Diiodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of two iodine atoms and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-2-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine precursor. One common method is the iodination of 2-(trifluoromethyl)pyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted pyridines.

    Coupling Products: Biaryl compounds or other complex structures formed through cross-coupling reactions.

Scientific Research Applications

3,5-Diiodo-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.

    Agrochemicals: Employed in the development of pesticides and herbicides.

    Materials Science: Utilized in the creation of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-2-(trifluoromethyl)pyridine depends on its application. In pharmaceuticals, it may act as a building block for drugs that target specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atoms can participate in halogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diiodo-5-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

3,5-Diiodo-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the iodine atoms and the trifluoromethyl group on the pyridine ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from other halogenated pyridine derivatives.

Properties

Molecular Formula

C6H2F3I2N

Molecular Weight

398.89 g/mol

IUPAC Name

3,5-diiodo-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2F3I2N/c7-6(8,9)5-4(11)1-3(10)2-12-5/h1-2H

InChI Key

WECWOQXBEQEZNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1I)C(F)(F)F)I

Origin of Product

United States

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